5'-DMT-2'-TBDMS-N6-Me-rA chemical structure
5'-DMT-2'-TBDMS-N6-Me-rA chemical structure
An In-Depth Technical Guide to 5'-DMT-2'-TBDMS-N6-Me-rA: Synthesis, Application, and Core Methodologies
Authored by a Senior Application Scientist
Abstract
The study of epitranscriptomics, particularly the role of N6-methyladenosine (m6A), has unveiled a new layer of gene regulation critical to numerous biological processes.[1][2] The chemical synthesis of RNA oligonucleotides containing m6A is indispensable for elucidating its function. This guide provides an in-depth technical overview of 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N6-methyladenosine (5'-DMT-2'-TBDMS-N6-Me-rA), the cornerstone phosphoramidite for incorporating m6A into synthetic RNA. We will dissect its molecular architecture, strategic application in solid-phase synthesis, and the critical, field-proven protocols for its successful use, from coupling to final deprotection.
Molecular Profile: A Structure Engineered for Synthesis
The efficacy of 5'-DMT-2'-TBDMS-N6-Me-rA in automated RNA synthesis is not accidental; it is the result of a deliberate selection of protecting groups, each serving a distinct and vital purpose. Understanding this chemical logic is paramount for its effective application.
Core Chemical Structure
The molecule is a ribonucleoside (adenosine) modified with three key groups: a methyl group at the N6 position of the adenine base, a DMT group at the 5'-hydroxyl, and a TBDMS group at the 2'-hydroxyl. For synthesis, it is further derivatized into a 3'-CE phosphoramidite.
Caption: Chemical scaffold of 5'-DMT-2'-TBDMS-N6-Me-rA-3'-CE Phosphoramidite.
Strategic Role of Protecting Groups
-
5'-Dimethoxytrityl (DMT) Group: This acid-labile group is the gatekeeper of synthesis. It protects the 5'-hydroxyl from participating in the coupling reaction, ensuring chain elongation occurs exclusively at this position after its removal.[3] Its pronounced hydrophobicity is a critical tool for purification, allowing "DMT-on" oligonucleotides (full-length products) to be easily separated from "DMT-off" failure sequences (shortmers) via hydrophobic interaction chromatography (HIC).[3]
-
2'-tert-butyldimethylsilyl (TBDMS) Group: Differentiating the 2'- and 3'-hydroxyls is the central challenge in RNA synthesis compared to DNA. The TBDMS group is the industry-standard solution.[4][5] Its steric bulk prevents the 2'-hydroxyl from engaging in undesired reactions. Crucially, it is stable to the acidic conditions of DMT removal and the basic conditions of exocyclic amine deprotection but can be selectively and efficiently cleaved using a fluoride source (e.g., triethylamine trihydrofluoride) at the end of the synthesis.[6][7]
-
N6-Methyl Group: This is not a protecting group but the functional modification of interest. N6-methyladenosine is a key epitranscriptomic marker involved in regulating RNA splicing, stability, and translation.[1][2] The synthesis of oligonucleotides containing m6A is essential for creating probes, standards, and therapeutic candidates to study these pathways.[2]
Core Quantitative Data
The table below summarizes key data for the phosphoramidite reagent, which is the form used in automated synthesizers.
| Property | Value | Source |
| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-N6-methyl-adenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | N/A |
| Synonyms | N6-Me-rA Phosphoramidite, DMT-2'-TBDMS-m6A-CE Phosphoramidite | [8] |
| CAS Number | 588698-79-7 | [8] |
| Molecular Formula | C47H64N7O7PSi | [8] |
| Molecular Weight | 898.1 g/mol | [8] |
| Appearance | White to off-white powder | [] |
| Standard Purity | ≥95-98% (by HPLC and ³¹P-NMR) | [8][] |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) | [8] |
Application in Automated Solid-Phase RNA Synthesis
The phosphoramidite derivative of 5'-DMT-2'-TBDMS-N6-Me-rA is the reactive monomer that enables its incorporation into a growing RNA chain on a solid support. This process is a meticulously controlled four-step cycle.[1]
The Synthesis Cycle: A Mechanistic Overview
The incorporation of each monomer is a self-validating system; the success of each step is a prerequisite for the next, ensuring high fidelity of the final oligonucleotide.
Caption: The four-step automated solid-phase synthesis cycle for RNA.
Field-Proven Experimental Protocol: Single Coupling Cycle
This protocol outlines the standard steps for incorporating 5'-DMT-2'-TBDMS-N6-Me-rA phosphoramidite using an automated synthesizer. Activator choice and coupling times are critical for achieving high efficiency with sterically demanding RNA amidites.
Objective: To covalently link a single N6-Me-rA nucleotide to the 5'-hydroxyl of a support-bound oligonucleotide chain.
Materials:
-
Synthesis column packed with controlled pore glass (CPG) support functionalized with the nascent oligonucleotide.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile.[10]
-
Phosphoramidite solution: 0.1 M 5'-DMT-2'-TBDMS-N6-Me-rA-3'-CE Phosphoramidite in Acetonitrile.
-
Capping solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).
-
Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous Acetonitrile (wash solvent).
Methodology:
-
Deblocking:
-
Pass the TCA solution through the synthesis column to remove the 5'-DMT group from the support-bound chain.[]
-
Causality: This step quantitatively generates a free 5'-hydroxyl group, which is the nucleophile for the subsequent coupling reaction. The released orange-colored DMT cation can be monitored spectrophotometrically to confirm the efficiency of the previous cycle.[1]
-
Wash the column thoroughly with anhydrous acetonitrile to remove all traces of acid and the cleaved DMT group.
-
-
Coupling:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the column.
-
Allow the reaction to proceed for the specified coupling time. For TBDMS-protected RNA amidites, a longer coupling time is necessary compared to DNA.
-
Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive phosphitylating agent that readily couples with the free 5'-hydroxyl group.
-
-
Capping:
-
Deliver the capping solutions (Cap A and Cap B) to the column.
-
Causality: This step acetylates any 5'-hydroxyl groups that failed to react during the coupling step.[] This is a critical quality control measure, as it prevents the formation of n-1 deletion mutant oligonucleotides in subsequent cycles.
-
-
Oxidation:
-
Pass the iodine solution through the column.
-
Causality: The newly formed internucleotide phosphite triester linkage is unstable. Oxidation converts it to a stable phosphate triester, which can withstand the conditions of subsequent synthesis cycles.
-
Wash the column with anhydrous acetonitrile to prepare for the next cycle.
-
Post-Synthesis: The Critical Path of Deprotection & Purification
Once synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. For RNA, this is a multi-stage process that requires careful execution to preserve the integrity of the RNA backbone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 3. scantecnordic.se [scantecnordic.se]
- 4. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. N6-Me-rA Phosphoramidite, 588698-79-7 | BroadPharm [broadpharm.com]
- 10. glenresearch.com [glenresearch.com]
